Cefatrizine
Overview
Description
Cefatrizine is a broad-spectrum cephalosporin antibiotic . It is a small molecule that was first prepared in the 1970s . It has been found to be effective in the treatment of a wide range of bacterial infections in both adult and pediatric patients . Adverse reactions are mild and mainly limited to gastrointestinal disturbances .
Synthesis Analysis
Cefatrizine synthesis involves the use of alpha-amino acid ester hydrolase (AEH) gene cloned from the whole genome of Xanthomonas rubrillineans, and expressed heterologously in Escherichia coli BL21 (DE3) . The transformation yield of cefatrizine by purified recombinant AEH was 64.3% under optimal conditions .Molecular Structure Analysis
The molecular formula of Cefatrizine is C18H18N6O5S2 . The molecular weight is 462.5 g/mol . The structure of Cefatrizine includes (1H-1,2,3-triazol-4-ylsulfanyl)methyl and [(2R)-2-amino-2-(4-hydroxyphenyl)]acetamido side-groups .Chemical Reactions Analysis
Cefatrizine, like other cephalosporins, can cause hypersensitivity reactions . These reactions can be immediate or non-immediate, and the severity can range from mild to severe, including anaphylaxis .Physical And Chemical Properties Analysis
Cefatrizine has a molecular weight of 462.5 g/mol and a molecular formula of C18H18N6O5S2 . The InChIKey of Cefatrizine is UOCJDOLVGGIYIQ-PBFPGSCMSA-N .Scientific Research Applications
Antibacterial Activity
Cefatrizine, a cephalosporin antibiotic, has demonstrated significant effectiveness against a range of bacterial infections. Studies show it has excellent activity against gram-positive cocci, including inhibiting a variety of strains at minimal concentrations. It also displays efficacy against major Gram-negative species, including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Salmonella, at relatively low concentrations. Cefatrizine's activity profile is comparable or superior to other cephalosporins like cephalothin, cefazolin, and cephalexin against various bacterial strains, especially in gram-negative bacteria (Neu & Fu, 1979) (Busto et al., 1976) (Actor et al., 1975).
Clinical Efficacy
Clinical trials have indicated that cefatrizine is effective in treating infections such as urinary tract infections, pneumonia, and soft tissue infections. It exhibits high serum levels after oral administration, making it a viable option for non-hospital treatments of bacterial diseases. Its effectiveness in clinical and bacteriological results has been equated to other cephalosporins, and it's well-tolerated with no significant renal, hepatic, or hematological toxicity detected (Busto et al., 1976) (Carlone et al., 1985).
Pharmacokinetics
Pharmacokinetic studies of cefatrizine reveal it has a longer biological half-life and higher peak serum levels compared to similar antibiotics when administered orally. This indicates its potential for more prolonged therapeutic effects. The serum levels of cefatrizine necessary for the inhibition of most susceptible organisms are well within the achievable range in humans. These properties make cefatrizine a suitable candidate for once-a-day administration, enhancing patient compliance (Actor et al., 1975) (Pfeffer et al., 1983).
Absorption and Bioavailability
Cefatrizine shows high oral bioavailability and is absorbed well in the gastrointestinal tract. This property is crucial for ensuring effective plasma concentration levels are reached when administered orally. The absorption kinetics of cefatrizine in humans suggest a potential component of absorption through a saturable transport process (van Harken & Hottendorf, 1978) (Reigner et al., 1990).
Clinical Trials and Comparative Studies
Various clinical trials and comparative studies have been conducted to assess the efficacy of cefatrizine against other cephalosporins. These studies often focus on specific conditions like chronic obstructive pulmonary disease, respiratory infections, and pulmonary infections, underlining its broad range of applicability and its comparable or superior efficacy to other cephalosporins in certain conditions (Careddu & Ceccarelli, 1988) (Liu Ji-cheng, 2001) (Brambilla et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23)/t12-,13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCJDOLVGGIYIQ-PBFPGSCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022752 | |
Record name | Cefatrizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefatrizine | |
CAS RN |
51627-14-6 | |
Record name | Cefatrizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51627-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefatrizine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051627146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefatrizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13266 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefatrizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefatrizine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFATRIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P4W949T8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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